4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization .
Chemical Reactions Analysis
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a bioactive ligand in medicinal chemistry.
Biological Studies: It is also used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming complexes that can interfere with biological processes . These interactions can lead to the inhibition of enzymes or the disruption of cellular functions, contributing to its biological activities .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol include other Schiff bases derived from pyridine and triazole derivatives . For example:
4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a phenyl group instead of a pyridinyl group.
Other Schiff Bases: Various Schiff bases derived from different aldehydes and amines exhibit similar biological activities and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and binding properties .
Properties
IUPAC Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6S/c1-2-27-19-6-4-3-5-17(19)18-13-15(7-8-20(18)27)14-24-28-21(25-26-22(28)29)16-9-11-23-12-10-16/h3-14H,2H2,1H3,(H,26,29)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMERPBUQTHLQ-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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